(2,5-dimethyl-3-thienyl)(oxo)acetic acid

Description

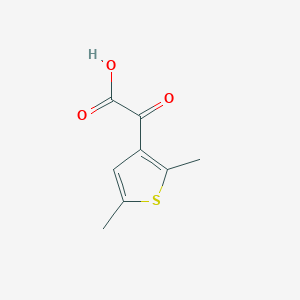

(2,5-Dimethyl-3-thienyl)(oxo)acetic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions, linked to an oxo-acetic acid moiety. The thienyl group confers unique electronic and steric characteristics, distinguishing it from phenyl or pyrazole-based analogs.

Properties

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBROQZZNEVVEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic/Heterocyclic Systems

(2,6-Dimethylphenyl)aminoacetic Acid (CAS 2903-48-2)

- Structure: Contains a dimethylphenyl group attached via an amino linkage to the oxo-acetic acid core.

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)(oxo)acetic Acid

- Structure : Features a pyrazole ring with methyl and phenyl substituents.

- Properties: Sold commercially (Santa Cruz Biotechnology, sc-347425) with unspecified melting points .

[4-(2,5-Difluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic Acid

- Structure : Combines a difluorophenyl-substituted thiazole ring with the oxo-acetic acid group.

- Properties: Molecular formula C₁₁H₇F₂NO₃S; melting point 185–187°C (ethanol) .

- Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity, which could improve pharmacokinetics compared to non-fluorinated analogs like the target compound.

Substituent Position and Functional Group Impact

(5-Methyl-2-thienyl)aminoacetic Acid

- Structure: Includes a methyl-substituted thienyl group with an amino linker.

- Properties: Synonym NSC151091; molecular formula C₈H₈O₃ (inferred from ) .

- Key Differences: The amino group introduces nucleophilic reactivity, whereas the target compound’s direct thienyl-oxo linkage may favor electrophilic substitution at the thiophene ring.

2,5-Bis(benzyloxy)phenylacetic Acid

- Structure : Benzyloxy-substituted phenyl group attached to oxo-acetic acid.

- Properties : Melting point 163–165°C; molecular weight 363.37 g/mol (C₂₂H₁₈O₅) .

- Key Differences : Bulky benzyloxy groups reduce solubility in aqueous media compared to the smaller methyl groups on the thienyl ring in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.